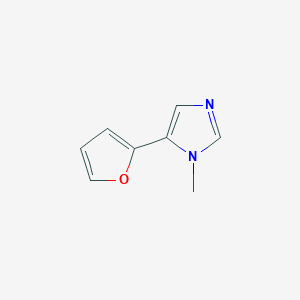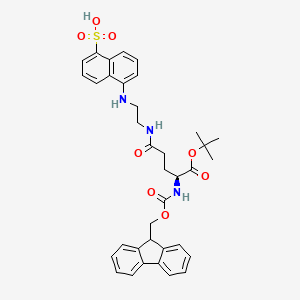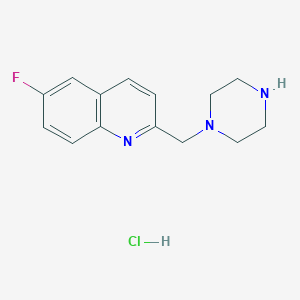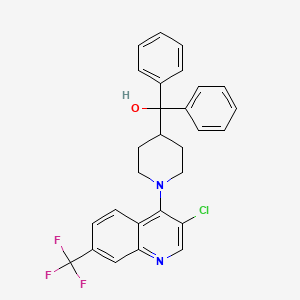
(1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-yl)diphenylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-yl)diphenylmethanol is a complex organic compound that features a quinoline core substituted with a trifluoromethyl group and a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-yl)diphenylmethanol typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the trifluoromethyl and chlorine substituents. The piperidine ring is then attached, and finally, the diphenylmethanol group is introduced. The reactions often require specific catalysts and conditions, such as palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-yl)diphenylmethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions could produce a wide range of functionalized quinoline compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-yl)diphenylmethanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its quinoline core is a common motif in many biologically active molecules, and researchers are investigating its effects on various biological targets .
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development .
Industry
In industry, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, coatings, and other advanced materials .
Wirkmechanismus
The mechanism of action of (1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-yl)diphenylmethanol involves its interaction with specific molecular targets. The quinoline core can bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The trifluoromethyl and chlorine substituents can enhance the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline derivatives: Compounds like quinine and chloroquine share the quinoline core and have well-known biological activities.
Piperidine derivatives: Compounds such as piperidine itself and its various substituted forms are common in medicinal chemistry.
Diphenylmethanol derivatives: These compounds are used in various applications, including as intermediates in organic synthesis.
Uniqueness
What sets (1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-yl)diphenylmethanol apart is its combination of functional groups, which confer unique chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C28H24ClF3N2O |
|---|---|
Molekulargewicht |
496.9 g/mol |
IUPAC-Name |
[1-[3-chloro-7-(trifluoromethyl)quinolin-4-yl]piperidin-4-yl]-diphenylmethanol |
InChI |
InChI=1S/C28H24ClF3N2O/c29-24-18-33-25-17-22(28(30,31)32)11-12-23(25)26(24)34-15-13-21(14-16-34)27(35,19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-12,17-18,21,35H,13-16H2 |
InChI-Schlüssel |
BKXPYRXLAWLMIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C4=C5C=CC(=CC5=NC=C4Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromobenzo[d]oxazole-5-thiol](/img/structure/B12865732.png)



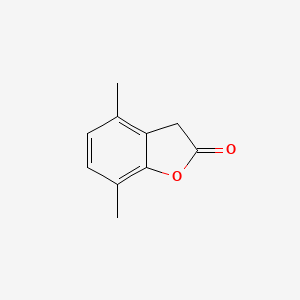
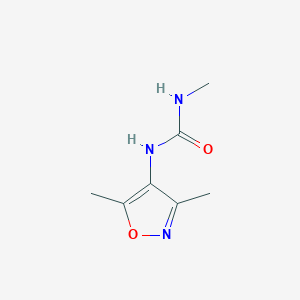
![4-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12865753.png)


